1-Benzyl-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
Overview
Description
1-Benzyl-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, also known as B-DCP, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 349.17 g/mol and a melting point of 138-140°C. B-DCP has been used in numerous studies to investigate the mechanisms of action of various biological processes, as well as to study the biochemical and physiological effects of certain compounds. In addition, B-DCP has been used in laboratory experiments to examine the advantages and limitations of various synthetic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Functionalized Pyridines : The compound has been utilized in the synthesis of various functionalized 4H-pyrano[3,2-c]pyridines, showcasing its versatility in chemical reactions. This includes its reaction with benzylidenemalononitriles, α-cyanoacrylic esters, and 3-(cyanomethylene)-2-indolinones, leading to the formation of different pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).
Lipophilic Derivative Synthesis : Another application is in the creation of lipophilic derivatives of 2-hydroxy-3-methyl-4-pyridinone. This process involves acylation with long-chain acid chlorides or benzenetricarbonyl trichloride, producing chelators that form strong complexes with Fe (III) (Liu, Miller, & Bruenger, 1995).
Structural Studies
Structural Analysis of Derivatives : Research has also been conducted on the structural characteristics of derivatives of this compound. Studies include the investigation of various substituents at the ring N position and their geometric effects in neutral molecules and hydrochloride salts (Xiao et al., 1993).
Phase Equilibria Studies : The compound has been studied in the context of phase equilibria and solid compound formation with various other chemicals, highlighting its potential in material science and chemical engineering (Domańska & Letcher, 2000).
Therapeutic Research
Alzheimer's Disease Therapy : Derivatives of the compound have been explored as therapeutic agents in neurodegenerative diseases like Alzheimer's. These derivatives function as metal chelators, antioxidants, and agents that can interfere with metal ion-induced amyloid peptide aggregation (Scott et al., 2011).
Polymerization Applications : The compound has been used in polymerization processes, such as in the preparation of living α,ω-bis(t-chloro)polyisobutylene. This showcases its potential in the development of new polymeric materials (Pratap & Heller, 1992).
properties
IUPAC Name |
1-benzyl-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-14-20(25-13-16-17(21)8-5-9-18(16)22)19(24)10-11-23(14)12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCXNJGGOSFTBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)OCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145206 | |
Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-(phenylmethyl)-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338965-18-7 | |
Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-(phenylmethyl)-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338965-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-(phenylmethyl)-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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